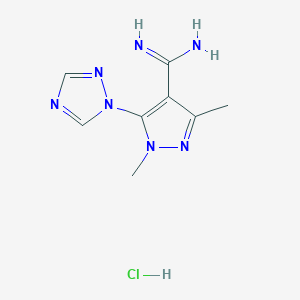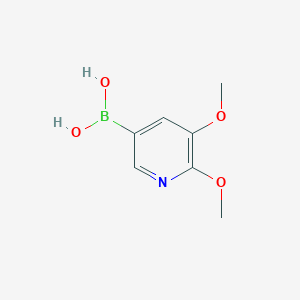
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride
Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of both imidazole and pyrazole rings, along with a carboximidamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Imidazole derivatives are generally soluble in water and other polar solvents due to the presence of polar nitrogen atoms .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study focused on synthesizing pyrazolo[1,5-a]pyrimidines and other compounds that included structures similar to the compound of interest. These synthesized compounds were evaluated for their antimicrobial activities. Some showed competitive activities against typical antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Versatile Chemical Synthesis
- Another research explored the use of related compounds as starting materials in alkylation and ring closure reactions. This led to the generation of a structurally diverse library of compounds, highlighting the versatility of these compounds in chemical synthesis (Roman, 2013).
Pharmacological Potential
- The strategic role of pyrazole and 1,2,4-triazole derivatives, which are structurally related to the compound , in modern medicine and pharmacy has been emphasized due to their chemical modification possibilities and significant pharmacological potential (Fedotov et al., 2022).
Heterocyclic Chemistry
- Research into the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines involved compounds with structural similarities, contributing to the field of heterocyclic chemistry (Koyioni et al., 2014).
Anticancer and Antimicrobial Research
- Studies also encompassed the synthesis of novel heterocycles incorporating pyrazole and triazole units, with some compounds demonstrating potential anticancer and antimicrobial activities (Riyadh et al., 2013).
Reaction Mechanisms and Structural Studies
- Investigations into reaction mechanisms and structural characterization of similar compounds contributed to a deeper understanding of chemical properties and reactions (Ledenyova et al., 2018).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.ClH/c1-5-6(7(9)10)8(14(2)13-5)15-4-11-3-12-15;/h3-4H,1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOFOWMTJXTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=N)N)N2C=NC=N2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)





![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)